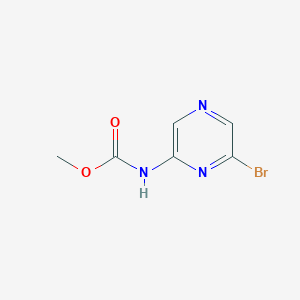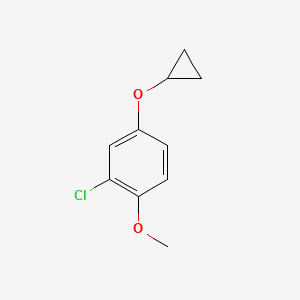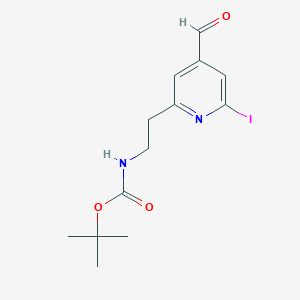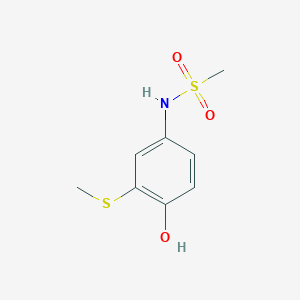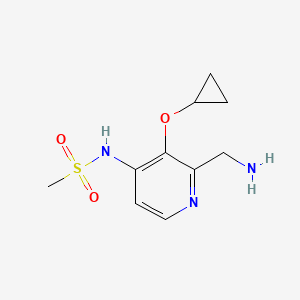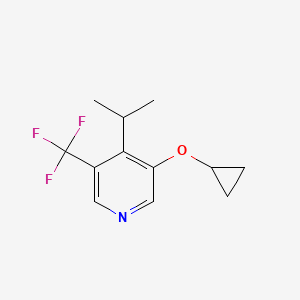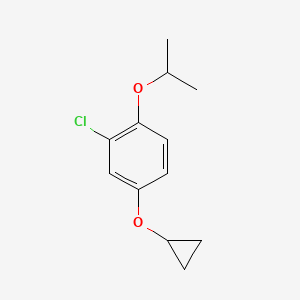![molecular formula C5H8F2O2 B14835360 [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and hydroxymethylation reactions. One common method involves the use of cyclopropane derivatives and fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, research is focused on exploring the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes, making the compound effective in various applications .
Vergleich Mit ähnlichen Verbindungen
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol: Similar in structure but with different substitution patterns.
Cyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: The presence of fluorine atoms in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol imparts unique chemical properties such as increased stability and reactivity. This makes it distinct from other cyclopropyl derivatives and enhances its potential for various applications .
Eigenschaften
Molekularformel |
C5H8F2O2 |
|---|---|
Molekulargewicht |
138.11 g/mol |
IUPAC-Name |
[2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2 |
InChI-Schlüssel |
KSYJIMLAIWGZHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C1(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


